Trifluoromethyl trifluoromethanesulfonate

Catalog No.
S707615
CAS No.
3582-05-6
M.F
C2F6O3S
M. Wt
218.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethyl trifluoromethanesulfonate

CAS Number

3582-05-6

Product Name

Trifluoromethyl trifluoromethanesulfonate

IUPAC Name

trifluoromethyl trifluoromethanesulfonate

Molecular Formula

C2F6O3S

Molecular Weight

218.08 g/mol

InChI

InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8

InChI Key

GVZFDPPAJXHNGL-UHFFFAOYSA-N

SMILES

C(OS(=O)(=O)C(F)(F)F)(F)(F)F

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)(F)F

Organic Synthesis:

  • As a Strong Lewis Acid

    CF3SO3CF3 acts as a strong Lewis acid due to its ability to accept electron pairs. This property makes it valuable for various reactions, including:

    • Friedel-Crafts acylation and alkylation reactions for introducing functional groups to aromatic rings .
    • Friedel-Crafts cyclizations for forming new carbon-carbon bonds and creating cyclic molecules .
    • Cleavage of protecting groups used in organic synthesis to reveal the desired functional group .
  • As a CF3 Introducing Agent

    The presence of the trifluoromethyl (CF3) group in CF3SO3CF3 allows it to act as a potent CF3 introducing agent. This functionality finds applications in:

    • Trifluoromethylation of various organic molecules, leading to compounds with improved properties like metabolic stability and lipophilicity, crucial for drug discovery .
    • Synthesis of pharmaceutically relevant molecules containing the CF3 group, which can enhance their biological activity .

As a Catalyst:

CF3SO3CF3 can function as a catalyst for various organic reactions, accelerating the reaction rate and improving efficiency. Examples include:

  • Polymerization reactions: CF3SO3CF3 can initiate and mediate the polymerization of various monomers, leading to the formation of desired polymers .
  • Esterification reactions: It can catalyze the formation of esters from carboxylic acids and alcohols .

Other Applications:

Beyond organic synthesis and catalysis, CF3SO3CF3 finds use in various other areas of scientific research:

  • As a strong Brønsted acid: It can donate a proton, acting as a strong Brønsted acid in specific reactions .
  • As an ionic liquid component: CF3SO3CF3 can be incorporated into ionic liquids, which are salts with unique properties like high thermal stability and conductivity, making them valuable for various applications .

Trifluoromethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C2F6O3SC_2F_6O_3S and a molecular weight of approximately 218.08 g/mol. It is characterized by its trifluoromethyl group and trifluoromethanesulfonate moiety, making it a unique sulfonate ester. The compound is a colorless liquid at room temperature, with a boiling point of 21°C and a melting point of -108.2°C, and it has a density of 1.791 g/cm³ .

TFOT is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation. It is also a strong oxidizing agent and can react violently with other chemicals [].

  • Acute Toxicity:
    • LD50 (oral, rat) = 1120 mg/kg []
    • (LD50 refers to the dose lethal to 50% of a test population)
  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a fume hood when handling TFOT [].

Trifluoromethyl trifluoromethanesulfonate is known for its reactivity, particularly in nucleophilic substitution reactions. It can act as an electrophile, participating in various chemical transformations:

  • Nucleophilic Substitution: It can react with nucleophiles to form corresponding sulfonate esters.
  • Fluorination Reactions: The trifluoromethyl group can be involved in fluorination processes, enhancing the compound's utility in synthetic organic chemistry.
  • Formation of Sulfonamides: The compound can be used to synthesize sulfonamides through reaction with amines.

These reactions highlight its potential as a versatile reagent in organic synthesis.

Trifluoromethyl trifluoromethanesulfonate can be synthesized through several methodologies:

  • From Trifluoromethanesulfonic Acid: One common method involves the reaction of trifluoromethanesulfonic acid with trifluoroacetic anhydride.
  • Direct Fluorination: Another approach includes the direct fluorination of methanesulfonic acid derivatives under controlled conditions to introduce the trifluoromethyl group.

These methods facilitate the production of this compound in laboratory settings.

Trifluoromethyl trifluoromethanesulfonate finds applications primarily in:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Fluorinated Compound Development: The compound is used to develop fluorinated materials that exhibit unique properties beneficial for various industrial applications.

Its reactivity and stability make it valuable in synthetic methodologies.

Interaction studies involving trifluoromethyl trifluoromethanesulfonate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can significantly alter reaction pathways due to the presence of both the trifluoromethyl and sulfonate groups, which can influence electronic properties and sterics during

Several compounds share structural similarities with trifluoromethyl trifluoromethanesulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Trifluoroacetic acidC2F3O2C_2F_3O_2Strong acid, used in peptide synthesis
Trifluoromethyl sulfonyl fluorideC2F5O2SC_2F_5O_2SUsed as a reagent for fluorination
Trifluoroacetyl chlorideC2F3ClOC_2F_3ClOAcylating agent, utilized in organic synthesis

Uniqueness of Trifluoromethyl Trifluoromethanesulfonate

Trifluoromethyl trifluoromethanesulfonate is unique due to its dual functionality as both a strong electrophile and a source of fluorine atoms. This combination allows it to participate in a wider range of

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (92.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3582-05-6

Wikipedia

Trifluoromethyl triflate

Dates

Modify: 2023-08-15

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